molecular formula C8H7IN2 B512149 2-iodo-1-methylbenzimidazole CAS No. 34734-15-1

2-iodo-1-methylbenzimidazole

Cat. No.: B512149
CAS No.: 34734-15-1
M. Wt: 258.06g/mol
InChI Key: JLJKZVGGJIIKIM-UHFFFAOYSA-N
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Description

2-Iodo-1-methylbenzimidazole is a key synthetic intermediate in medicinal chemistry, serving as a privileged scaffold for the development of novel bioactive molecules. Its primary research value lies in its application as a precursor for the synthesis of complex 1H-benzo[d]imidazole derivatives via cross-coupling reactions, facilitating the exploration of structure-activity relationships. Recent investigations into structurally related 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant and potent activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans , highlighting the therapeutic potential of this chemical class in addressing antibiotic resistance. Furthermore, molecular docking studies suggest that such benzo[d]imidazole derivatives may exert their antibacterial effects through interactions with critical biological targets, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate kinases. The iodine substituent at the 2-position makes this compound a particularly valuable reagent for constructing diverse chemical libraries aimed at discovering new antimicrobial and antiparasitic agents. This product is intended for laboratory research purposes only.

Properties

CAS No.

34734-15-1

Molecular Formula

C8H7IN2

Molecular Weight

258.06g/mol

IUPAC Name

2-iodo-1-methylbenzimidazole

InChI

InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3

InChI Key

JLJKZVGGJIIKIM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1I

Canonical SMILES

CN1C2=CC=CC=C2N=C1I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

This method, detailed in patent CN102936223A, involves sequential iodination, hydrogenation, and cyclization steps. Starting with o-nitroaniline , iodination is performed using elemental iodine (I2I_2) and hydrogen peroxide (H2O2H_2O_2) in a polar solvent (methanol/water) under sulfuric acid catalysis at 0–60°C. The intermediate 4-iodo-2-nitroaniline undergoes hydrogenation with Raney nickel (NiNi) under H2H_2 pressure (0.01–0.3 MPa) to yield 4-iodo-1,2-phenylenediamine . Cyclization with trimethyl orthoacetate or triethyl orthoacetate in the presence of glacial acetic acid completes the synthesis (Figure 1).

Optimization and Yield

Key parameters include:

  • Iodination : A 1.5–6.0 methanol/water ratio and 0.1–3.0 mol equivalents of H2SO4H_2SO_4 relative to o-nitroaniline.

  • Hydrogenation : Methanol or ethanol as solvents, with reaction times of 8 hours at 35°C.

  • Cyclization : Acetic acid (0.5–5.0 mol%) and orthoacetate (1.0–3.0 mol equivalents) at 0–60°C.

The final product achieves 77.8% yield over two steps, with HPLC purity >99.5% and moisture content <0.1%.

Table 1. Reaction Conditions and Outcomes for Multi-Step Synthesis

StepConditionsYield (%)Purity (%)
IodinationH2O2H_2O_2, H2SO4H_2SO_4, 35°C, 8h8598.2
HydrogenationRaney Ni, H2H_2, 35°C, 8h9599.0
CyclizationTrimethyl orthoacetate, 35°C, 2h8799.8

Direct Iodination Using Zincate Catalysis

Methodology

A one-pot iodination strategy, reported by RSC researchers, employs a potassium zincate complex (K2Zn(TMP)2K_2Zn(TMP)_2) with KOtBuKOtBu in tetrahydrofuran (THFTHF). The substrate 1-methylbenzimidazole reacts with sublimed iodine (I2I_2) at room temperature, followed by purification via column chromatography (hexane/ethyl acetate).

Reaction Dynamics

The zincate catalyst facilitates deprotonation and iodination at the C2 position of the benzimidazole ring. Key advantages include:

  • Short reaction time : 20 minutes for substrate activation.

  • High regioselectivity : Exclusive formation of 2-iodo-1-methylbenzimidazole.

  • Yield : 88% after purification.

Table 2. Zincate-Mediated Iodination Parameters

ParameterValue
CatalystK2Zn(TMP)2K_2Zn(TMP)_2
SolventTHF
Temperature25°C
Iodine Equivalents5.0
PurificationColumn chromatography

Copper-Promoted Domino C–N Cross-Coupling

Synthetic Approach

This method, adapted from MDPI, utilizes a copper-catalyzed domino reaction between N-(2-iodophenyl)-guanidine and methyl-substituted aryl iodides. The process involves:

  • Formation of a copper-aryl intermediate.

  • Sequential C–N bond formation to construct the benzimidazole core.

  • In situ iodination at the C2 position.

Performance and Scope

  • Catalyst : Copper(I) iodide (CuICuI) with 1,10-phenanthroline as a ligand.

  • Solvent : Dimethylformamide (DMFDMF) at 110°C.

  • Yield : 79–96% for electron-rich and electron-deficient substrates.

Table 3. Copper-Catalyzed Synthesis Optimization

SubstrateYield (%)Reaction Time (h)
2-Iodo-N-methylaniline9612
4-Methoxyphenyl iodide7914

Comparative Analysis of Methods

Efficiency and Practicality

  • Multi-Step Synthesis : High purity (>99.5%) but requires specialized equipment (e.g., hydrogenation reactors).

  • Zincate Catalysis : Rapid and regioselective but uses air-sensitive reagents.

  • Copper Catalysis : Broad substrate tolerance but elevated temperatures limit scalability.

Environmental and Economic Considerations

  • The zincate method generates minimal waste compared to the multi-step approach.

  • Copper catalysis avoids hazardous H2H_2 gas but relies on toxic DMFDMF .

Chemical Reactions Analysis

Types of Reactions: 2-iodo-1-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-iodo-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The iodine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituents Solubility Stability Melting Point (°C) Reference
2-Iodo-1-methylbenzimidazole I (C2), CH₃ (N1) Likely soluble in DMF/DMSO* Air-stable; light-sensitive? Not reported Inferred
2-Azido-1-methylbenzimidazole N₃ (C2), CH₃ (N1) Organic solvents (e.g., THF, EtOAc) Thermally sensitive Not reported
2-Aminobenzothiazole NH₂ (C2), S-heteroatom Water (limited), polar solvents Air-stable Not reported
Amino acid-coupled derivatives Amino acid (C2) Water, DMSO, DMF Air-stable, non-hygroscopic 215–261

*Inferred from the solubility trends of iodinated aromatics. The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents but reducing water solubility compared to amino acid-coupled analogs .

Key Observations :

  • Halogen vs. Azido Groups : The iodine substituent offers superior leaving-group capability compared to azides, making this compound more reactive in nucleophilic substitution or cross-coupling reactions . However, azido derivatives (e.g., 2-azido-1-methylbenzimidazole) are pivotal in click chemistry applications .
  • Amino Acid Substituents: Compounds like 2-(((1H-benzimidazol-2-yl)methyl)amino)propanoic acid exhibit high water solubility due to ionizable carboxylic acid groups, unlike halogenated or alkylated benzimidazoles .

Key Observations :

  • Halogenation Strategies : Iodo-substituted benzimidazoles may require specialized halogenating agents (e.g., iodoacetic acid) or transition-metal catalysts, whereas azido derivatives are synthesized via nucleophilic displacement with sodium azide .
  • Efficiency : Yields for halogenated benzimidazoles are often lower than those for diaryl-substituted analogs due to steric and electronic challenges in introducing iodine .

Key Observations :

  • Halogen Effects : Bromine and iodine substituents enhance bioactivity by improving target binding via halogen bonding. For example, 6-bromo derivatives show potent IDO1 inhibition (IC₅₀ < 100 nM) , while diaryl-substituted benzothiazoles exhibit COX-2 selectivity .
  • Structural Flexibility: Amino acid-coupled derivatives (e.g., 3a-d) are less cytotoxic and more water-soluble, making them suitable for prodrug designs .

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